2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
Overview
Description
“2-(2,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound used in the synthesis of imidazo [1,2-b]pyridazine compounds as inhibitors of Trk kinases .
Molecular Structure Analysis
The molecular formula of “2-(2,5-Difluorophenyl)pyrrolidine hydrochloride” is C10H12ClF2N . The InChI code is 1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “2-(2,5-Difluorophenyl)pyrrolidine hydrochloride” is 219.66 . It should be stored at room temperature in a sealed and dry environment .Scientific Research Applications
Efficient Preparation Processes
Lv et al. (2021) described an efficient preparation method for (R)-2-(2,5-difluorophenyl)pyrrolidine from racemate using a resolution/racemization recycle process. This process achieved a 61.7% yield with excellent enantiomeric excess (ee) of 98.4% (Lv et al., 2021).
Potential in Cancer Treatment
Ramezani et al. (2017) synthesized a derivative of (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamide and tested its effects on HepG2 cell viability and apoptosis. The study found that this derivative inhibited HepG2 cells in a dose- and time-dependent manner, suggesting potential as a therapeutic tool for hepatocellular carcinoma treatment (Ramezani et al., 2017).
Gene Expression Regulation
In 2019, Ramezani et al. further explored the effect of a similar compound on the expression of apoptosis genes in HepG2 cells. The study showed that this compound regulated the expression of apoptosis-related genes, affecting both pro-apoptotic and anti-apoptotic genes associated with extrinsic and intrinsic apoptosis signaling pathways (Ramezani et al., 2019).
Chemical Synthesis and Applications
- Troegel et al. (2012) demonstrated the use of 2-acylpyrroles, including derivatives like 2-(2,5-difluorophenyl)pyrrolidine, in the synthesis of fluorinated pyrrole-imidazole alkaloids, which are significant in pharmaceutical research (Troegel & Lindel, 2012).
- Bauer & Strohmann (2017) reported on the molecular structures of enantiomerically pure 2-silylpyrrolidinium salts, highlighting the importance of such structures in catalysis and pharmaceutical synthesis (Bauer & Strohmann, 2017).
Anticancer Activity
Naik et al. (1987) investigated the anticancer activity of nitrogen mustard derivatives linked to pyrrolidine-2,5-dione, showing marked antiproliferative effects on mouse Sarcoma 180, highlighting the potential for derivatives of 2-(2,5-difluorophenyl)pyrrolidine in cancer research (Naik, Ambaye, & Gokhale, 1987).
Safety And Hazards
The safety information for “2-(2,5-Difluorophenyl)pyrrolidine hydrochloride” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2,5-difluorophenyl)pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWCQOVADZHFIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | |
CAS RN |
1197238-95-1 | |
Record name | 2-(2,5-difluorophenyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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